molecular formula C18H17N3O3 B11358134 N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11358134
M. Wt: 323.3 g/mol
InChI Key: NISCPNLKSITMID-UHFFFAOYSA-N
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Description

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzamide group attached to a 1,2,5-oxadiazole ring, which is further substituted with a 4-propoxyphenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, material science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as nitrile oxides and amidoximes, under controlled conditions.

    Introduction of the 4-propoxyphenyl group: This step involves the substitution of the oxadiazole ring with a 4-propoxyphenyl moiety, which can be accomplished using suitable reagents and catalysts.

    Attachment of the benzamide group: The final step involves the coupling of the substituted oxadiazole with a benzoyl chloride derivative to form the desired benzamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, selection of appropriate solvents, and implementation of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has found applications in several areas of scientific research:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells by targeting specific enzymes and pathways.

    Material Science: The unique structure of the compound makes it a candidate for the development of new materials with desirable properties, such as enhanced stability and reactivity.

    Agriculture: The compound has been investigated for its herbicidal properties, with studies showing its ability to inhibit the growth of certain plants by targeting essential enzymes.

Mechanism of Action

The mechanism of action of N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been found to inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and cell division. This inhibition leads to the induction of apoptosis, or programmed cell death, which is a desirable effect for anticancer agents. In herbicidal applications, the compound inhibits the activity of acetolactate synthase, an enzyme crucial for the biosynthesis of branched-chain amino acids in plants, leading to stunted growth and chlorosis.

Comparison with Similar Compounds

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be compared with other similar compounds, such as:

    N-(4-bromophenyl)-2-{[oxo((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetyl]amino}benzamide: This compound features a similar benzamide structure but with different substituents, leading to variations in its chemical and biological properties.

    N-(4-chlorophenyl)-2-{[oxo((2E)-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetyl]amino}benzamide: Another related compound with a chlorophenyl group, which may exhibit different reactivity and applications.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C18H17N3O3/c1-2-12-23-15-10-8-13(9-11-15)16-17(21-24-20-16)19-18(22)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,21,22)

InChI Key

NISCPNLKSITMID-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3

Origin of Product

United States

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